Methyl 2-amino-3-hydroxybenzoate

Heterocyclic Chemistry Benzoxazole Synthesis Regioselectivity

Researchers synthesizing UK-1 analogs or Bentazon metabolites require the specific 2-amino-3-hydroxy substitution pattern not offered by generic aminobenzoates. Methyl 2-amino-3-hydroxybenzoate provides exclusive regioselective access to benzoxazole-4-carboxylate scaffolds. - Enables exclusive 4-carboxylate isomer formation for UK-1 bis(benzoxazole) architecture - Validated intermediate for Bentazon hydroxylated metabolite standards - Anti-inflammatory SAR anchor: N-salicyloyl derivative shows 2× potency gain (IC50 9.13 μM vs 19.94 μM for dehydroxy analog)

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 17672-21-8
Cat. No. B050674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-hydroxybenzoate
CAS17672-21-8
Synonyms2-Amino-3-hydroxybenzoic Acid Methyl Ester;  Methyl 2-Amino-3-hydroxybenzoate;  3-Hydroxyanthranilic Acid Methyl Ester;  2-Amino-3-hydroxybenzoic Acid Methyl Ester
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)O)N
InChIInChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3
InChIKeyGDIJXOCHGFQHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-hydroxybenzoate Overview


Methyl 2-amino-3-hydroxybenzoate (CAS 17672-21-8), also known as Methyl 3-hydroxyanthranilate, is a substituted hydroxybenzoic acid methyl ester (C₈H₉NO₃, MW 167.16) characterized by adjacent amino (2-position) and hydroxyl (3-position) groups on the benzene ring . This ortho-aminophenol motif confers distinct chemical reactivity, primarily enabling the formation of benzoxazole and related heterocyclic scaffolds via condensation reactions [1]. The compound is procured as a brown solid with a melting point of 97–99 °C, density 1.305 g/cm³, and XLogP3 of 1.52, and is typically supplied at ≥95% purity with storage recommendations of 2–8 °C under inert atmosphere .

Ortho-aminophenol Enables benzoxazole scaffold formation
Regioselective Exclusive 4-carboxylate benzoxazole synthesis
Defined intermediate UK-1 precursor & Bentazon metabolite standard

Methyl 2-amino-3-hydroxybenzoate Irreplaceability


Methyl 2-amino-3-hydroxybenzoate cannot be reliably interchanged with generic hydroxybenzoates (e.g., methyl salicylate) or simple aminobenzoates (e.g., methyl anthranilate) due to its specific ortho-aminophenol substitution pattern. This unique 2-amino-3-hydroxy arrangement on the aromatic ring enables intramolecular hydrogen bonding and directs regioselective heterocycle formation, particularly the synthesis of benzoxazole-4-carboxylate derivatives, which is a chemical pathway not accessible with meta- or para-substituted analogs, nor with compounds lacking the adjacent amino and hydroxyl functionalities [1]. Furthermore, its identity as a specific metabolite intermediate in the Bentazon herbicide degradation pathway and its role as a precursor for the anticancer natural product UK-1 are strictly tied to this exact substitution pattern; substitution with analogs would yield different products and invalidate established synthetic routes and analytical protocols [2].

Generic hydroxybenzoates (e.g., methyl salicylate) lack the ortho-aminophenol group and cannot form benzoxazole rings.

Isomeric aminohydroxybenzoates (e.g., 3-amino-2-hydroxy) yield regioisomeric benzoxazoles (5- or 7-carboxylate), altering heterocycle identity.

Non-specific precursors cannot replace Methyl 2-amino-3-hydroxybenzoate in UK-1 synthesis or Bentazon metabolite preparation due to required substitution pattern.

Methyl 2-amino-3-hydroxybenzoate Differentiation Evidence


Regioselective Benzoxazole Synthesis

Methyl 2-amino-3-hydroxybenzoate serves as a direct precursor for the regioselective synthesis of methyl 2-substituted-benzoxazole-4-carboxylates through condensation with acid chlorides or orthoacetals in the presence of pyridinium p-toluenesulfonate . In contrast, methyl 2-amino-5-hydroxybenzoate or methyl 3-amino-2-hydroxybenzoate would yield different regioisomeric benzoxazole products (e.g., 5-carboxylate or 7-carboxylate) due to altered cyclization orientation, fundamentally altering the chemical and biological properties of the resulting heterocycles.

Benzoxazole Regioselectivity
Class-level inference
Exclusive 4-carboxylate formation vs. 5-/7-carboxylate from other isomers
Ensures reproducible synthesis of the correct benzoxazole isomer for downstream applications
Reaction with acid chlorides/orthoacetals under pyridinium p-toluenesulfonate
Heterocyclic Chemistry Benzoxazole Synthesis Regioselectivity

Nitric Oxide Inhibition Potency

The N-salicyl derivative of Methyl 2-amino-3-hydroxybenzoate (Compound 1: N-salicyl-3-hydroxyanthranilic acid methyl ester) exhibited an IC50 of 9.13 μM for the inhibition of nitric oxide (NO) production, compared to an IC50 of 19.94 μM for its N-(2'-dehydroxysalicyl) analog (Compound 2) [1]. Both compounds were isolated from the roots of Aconitum carmichaelii. The 2-fold difference in potency demonstrates that even subtle modifications to the N-acyl substituent on the Methyl 2-amino-3-hydroxybenzoate scaffold significantly impact anti-inflammatory activity.

NO Inhibition Potency
Head-to-head
IC50 9.13 μM (vs 19.94 μM)
2.18-fold difference supports structure-activity relationship studies
N-salicyl derivative compared to N-(2'-dehydroxysalicyl) analog; in vitro NO assay
Anti-inflammatory Activity Nitric Oxide Inhibition Natural Product Derivatives

UK-1 Precursor Utility

Methyl 2-amino-3-hydroxybenzoate is specifically claimed as the starting material for the synthesis of the bis(benzoxazole) natural product UK-1, a magnesium ion-dependent DNA binding agent and inhibitor of human topoisomerase II [1][2]. The patented synthesis route involves condensation of Methyl 2-amino-3-hydroxybenzoate with aldehydes in the presence of molecular sieves, followed by cyclization to form the bis(benzoxazole) core [3]. Alternative precursors lacking the 2-amino-3-hydroxy substitution pattern cannot participate in this specific synthetic sequence due to the requirement for an ortho-aminophenol motif for benzoxazole ring formation at both ends of the bis(benzoxazole) structure.

UK-1 Synthesis Precursor
Supporting evidence
Required starting material in patented UK-1 synthesis route
Structural specificity for bis(benzoxazole) natural product scaffold
Ortho-aminophenol motif essential for double benzoxazole formation
Anticancer Drug Synthesis Bis(benzoxazole) Natural Products Topoisomerase II Inhibition

Bentazon Metabolite Intermediate

Methyl 2-amino-3-hydroxybenzoate (designated Methyl 3-Hydroxyanthranilate) is documented as a specific intermediate in the synthesis of metabolites of Bentazon (B120580), a selective post-emergence herbicide . In Bentazon metabolism, the parent compound undergoes aromatic hydroxylation followed by conjugation; Methyl 3-Hydroxyanthranilate represents a key derivatized metabolite used as an analytical reference standard. Other hydroxybenzoate esters (e.g., methyl salicylate, methyl 4-hydroxybenzoate) are not recognized intermediates in this specific metabolic pathway and would not serve as appropriate reference materials for Bentazon residue analysis or environmental fate studies.

Bentazon Metabolite Intermediate
Class-level inference
Defined ester derivative of 3-hydroxyanthranilic acid, a Bentazon metabolite
Correct reference for Bentazon residue and environmental fate analysis
Other hydroxybenzoate esters are not pathway-specific intermediates
Agrochemical Metabolite Synthesis Herbicide Metabolism Analytical Reference Standards

Methyl 2-amino-3-hydroxybenzoate Applications


Benzoxazole-4-carboxylate Library Synthesis

Researchers constructing focused libraries of methyl 2-substituted-benzoxazole-4-carboxylates for anticancer or antimicrobial screening should select Methyl 2-amino-3-hydroxybenzoate as the foundational building block. Its ortho-aminophenol motif undergoes regioselective condensation with acid chlorides or orthoacetals to yield the 4-carboxylate isomer exclusively, a key structural requirement for UK-1 analogs and related bis(benzoxazole) natural products [1].

UK-1 and Bis(benzoxazole) Synthesis

Academic and industrial laboratories pursuing the total synthesis of UK-1, a magnesium-dependent DNA binding agent and human topoisomerase II inhibitor, must procure Methyl 2-amino-3-hydroxybenzoate as the defined starting material. The patented synthetic route specifies this compound for the initial condensation step with aldehydes, and substitution with any other aminohydroxybenzoate would preclude access to the correct bis(benzoxazole) architecture [2][3].

Bentazon Metabolite Reference Standards

Environmental chemistry laboratories and agrochemical research groups developing analytical methods for Bentazon herbicide residue detection should procure Methyl 2-amino-3-hydroxybenzoate (Methyl 3-Hydroxyanthranilate) for use in synthesizing authenticated Bentazon metabolite standards. This compound serves as a key intermediate in the preparation of 3-hydroxyanthranilic acid derivatives that represent the hydroxylated and conjugated metabolites of Bentazon in soil and plant matrices .

N-Acyl Anti-inflammatory Derivatives

Medicinal chemistry teams exploring anti-inflammatory leads based on dianthramide scaffolds should consider Methyl 2-amino-3-hydroxybenzoate as a core structure for generating N-acyl derivatives. As demonstrated with N-salicyl-3-hydroxyanthranilic acid methyl ester (IC50 = 9.13 μM for NO inhibition), modifications to this scaffold yield compounds with measurable activity differences compared to close analogs (e.g., N-(2'-dehydroxysalicyl) derivative, IC50 = 19.94 μM), establishing a clear structure-activity relationship for further optimization [4].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Ortho-aminophenol regioselectivity
Benzoxazole regioisomer confirmation
Bis(benzoxazole) natural product synthesis
Required starting material
Synthetic route fidelity
Herbicide metabolite reference preparation
Defined metabolite intermediate
Metabolite identity confirmation
Dianthramide scaffold SAR studies
N-acyl derivatization potential
NO inhibition assay context

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